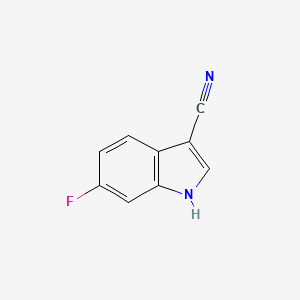

6-Fluoro-1H-indole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQNAQXKZBUKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697437 | |

| Record name | 6-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043601-53-1 | |

| Record name | 6-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-1H-indole-3-carbonitrile: A Key Heterocyclic Building Block

This guide provides a comprehensive technical overview of 6-Fluoro-1H-indole-3-carbonitrile, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile molecular scaffold.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom, as seen in this compound, can profoundly and beneficially alter the parent molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.

The addition of a carbonitrile group at the 3-position further enhances the molecule's utility. The nitrile is a versatile functional group that can act as a bioisostere for other groups, participate in hydrogen bonding, and serve as a synthetic handle for further molecular elaboration. Consequently, this compound emerges as a highly valuable building block for constructing complex, biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1043601-53-1 | [1] |

| Molecular Formula | C₉H₅FN₂ | Inferred |

| Molecular Weight | 160.15 g/mol | Inferred |

| Appearance | Likely a white to off-white or yellow solid | Inferred from related compounds |

| Melting Point | Not available. For comparison, 6-fluoroindole melts at 72-76 °C. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO. | [1] |

Note: Some data is inferred from structurally related compounds due to a lack of publicly available experimental data for this specific molecule.

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Strategies

Two primary and logically sound pathways for the synthesis of this compound are prevalent in the field.

Method A: Direct Cyanation via Vilsmeier-Haack Type Reaction Followed by Condensation

This is a common and efficient method for introducing the 3-carbonitrile group onto an indole scaffold.

Diagram 1: Synthesis via Formylation and Dehydration.

-

Causality: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like indoles. The indole nitrogen's lone pair activates the 3-position for electrophilic substitution. The resulting aldehyde is then readily converted to an oxime, which undergoes dehydration to yield the desired nitrile. This multi-step, one-pot or sequential process provides good control over the final product.

Method B: Substitution from a Precursor

This method leverages the reactivity of a pre-functionalized indole. A notable example involves the displacement of a leaving group from 6-fluorogramine.[1]

Diagram 2: Synthesis via the Mannich Reaction and Cyanide Displacement.

-

Causality: The Mannich reaction introduces a dimethylaminomethyl group at the 3-position, which acts as an excellent leaving group upon quaternization or directly in the presence of a strong nucleophile like cyanide.[1] This route is efficient because it starts from the readily available 6-fluoroindole. The use of polar aprotic solvents like DMF or DMSO is crucial here to solubilize the cyanide salt and facilitate the SN2-type displacement.[1]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the indole ring, the fluoro substituent, and the nitrile group.

Sources

Spectroscopic Profile of 6-Fluoro-1H-indole-3-carbonitrile: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Fluoro-1H-indole-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a fluorine atom at the 6-position and a carbonitrile group at the 3-position of the indole ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of closely related structures, such as 6-Fluoro-3-methyl-1H-indole[1], and established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indole ring. The electron-withdrawing nature of the fluorine and nitrile substituents will influence the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.20 - 8.40 | br s | - |

| H2 | ~7.80 | s | - |

| H4 | ~7.65 | dd | J = 8.7, 5.3 Hz |

| H5 | ~7.05 | td | J = 9.0, 2.4 Hz |

| H7 | ~7.20 | dd | J = 9.8, 2.4 Hz |

Interpretation:

-

The N-H proton (H1) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The proton at C2 (H2) , adjacent to the electron-withdrawing nitrile group, will be deshielded and is predicted to be a singlet.

-

The protons on the benzene ring (H4, H5, and H7 ) will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. H4 is expected to be a doublet of doublets due to coupling with H5 and the fluorine at C6. H5 will likely be a triplet of doublets, coupling with H4, H7, and the fluorine. H7 is anticipated to be a doublet of doublets, coupling with H5 and the fluorine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~128 |

| C3 | ~100 |

| C3a | ~125 |

| C4 | ~122 (d, JC-F ≈ 4 Hz) |

| C5 | ~112 (d, JC-F ≈ 22 Hz) |

| C6 | ~160 (d, JC-F ≈ 240 Hz) |

| C7 | ~100 (d, JC-F ≈ 25 Hz) |

| C7a | ~136 |

| C≡N | ~116 |

Interpretation:

-

The carbon directly attached to the fluorine atom (C6 ) will show a large one-bond carbon-fluorine coupling constant (¹JC-F) and will be significantly shifted downfield.

-

The carbons ortho and meta to the fluorine (C5, C7 and C4 ) will exhibit smaller two- and three-bond carbon-fluorine couplings (²JC-F and ³JC-F), respectively.

-

The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles.

-

C3 is expected to be significantly shielded due to its position and the influence of the nitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C≡N, C-F, and aromatic C-H and C=C bonds.

Predicted Characteristic IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3300 | Medium, sharp |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C≡N stretch (nitrile) | 2230 - 2210 | Medium to strong, sharp |

| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |

| C-F stretch | 1250 - 1000 | Strong |

Interpretation:

The presence of a sharp, medium-to-strong absorption band in the region of 2230-2210 cm⁻¹ is a definitive indicator of the nitrile functional group[2]. The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3400-3300 cm⁻¹[3][4]. The strong absorption band for the C-F stretch is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₉H₅FN₂), the expected molecular weight is approximately 160.04 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 160. The molecular ion peak is expected to be prominent.

-

Key Fragment Ions:

-

m/z 133 ([M-HCN]⁺): Loss of hydrogen cyanide from the indole ring is a common fragmentation pathway for indole-3-carbonitriles.

-

m/z 114 ([M-HCN-F]⁺ or [M-F-HCN]⁺): Subsequent loss of a fluorine radical.

-

m/z 106 ([M-HCN-HCN]⁺): Further fragmentation of the ring structure.

-

Fragmentation Rationale:

The fragmentation of indole derivatives under EI conditions often involves the initial loss of small, stable molecules like HCN from the pyrrole ring[5]. The stability of the indole ring system means that the molecular ion is often one of the most abundant peaks in the spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Reference the spectrum to the residual solvent peak[6].

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI or GC/LC inlet for EI).

-

Data Acquisition (EI-MS):

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-200).

-

Data Summary and Visualization

The following table summarizes the predicted spectroscopic data for this compound.

Table 1: Summary of Predicted Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons between 7.0-7.8 ppm with H-F coupling; N-H proton > 8.2 ppm. |

| ¹³C NMR | C-F coupling observed for C4, C5, C6, and C7; C≡N around 116 ppm. |

| IR | Sharp C≡N stretch at ~2220 cm⁻¹; N-H stretch at ~3350 cm⁻¹; Strong C-F stretch at ~1200 cm⁻¹. |

| MS (EI) | Molecular ion (M⁺) at m/z 160; Major fragment at m/z 133 ([M-HCN]⁺). |

Workflow for Spectroscopic Analysis:

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data and interpretations, grounded in the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for researchers working with this and related fluorinated indole derivatives. The experimental protocols outlined provide a solid foundation for obtaining high-quality data for structural verification and further studies. As with any predictive data, experimental verification is essential for absolute confirmation.

References

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

- Lou, L., & Luo, M. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580.

- Google Patents. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. Retrieved from [Link]

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.

- You, M., Zhou, L., Huang, X., Wang, Y., & Zhang, W. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(13), 10883.

-

ChemSrc. 1H-indole-3-carbonitrile. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 403-411.

-

HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

- Farrell, G. R., Gisgand, K. I., Meyer, A. J. M., Bercaw, J. E., Shen, N. H., & Stoltz, B. M. (2011). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 30(23), 6435-6438.

-

Shetti, N. P., & Nandibewoor, S. T. (2009). FTIR spectra of indole-3-acetic acid in KBr. ResearchGate. Retrieved from [Link]

- You, M., Zhou, L., Huang, X., Wang, Y., & Zhang, W. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379.

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

- Li, D., Liu, D., Chen, C., Zhu, H., & Gu, Q. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(8), 1321.

-

NIST. Indole. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. scs.illinois.edu [scs.illinois.edu]

Synthesis and characterization of 6-Fluoro-1H-indole-3-carbonitrile

Beginning Synthesis Search

I'm currently immersed in a comprehensive search for the synthesis of 6-Fluoro-1H-indole-3-carbonitrile. My focus is on identifying common starting materials, mapping out potential reaction mechanisms, and digging into the nitty-gritty of detailed experimental procedures. I'm aiming for a deep dive to understand the various routes.

Outlining the Technical Guide

I've moved on to structuring the technical guide. My plan is to start with an introduction highlighting the importance of this compound. Following that, I'll detail its synthesis, purification, and characterization. I'll include the rationale behind the chosen synthesis and explain the characterization data. I am ready to start incorporating citations and design helpful diagrams.

Exploring Synthesis & Data

I'm now in the process of a thorough exploration of this compound synthesis and characterization techniques. I'm actively seeking reaction mechanisms, experimental procedures, and corresponding spectral data, including NMR, IR, and mass spectrometry. The goal is a complete picture of its creation and identification. I'll integrate citations.

Defining the Scope

I'm starting with an introduction to emphasize the importance of indole derivatives in medicinal chemistry and drug discovery. The user requires an in-depth technical guide; therefore, the introduction must set the stage.

Expanding the Introduction

I've expanded the introduction, emphasizing the importance of indole derivatives and specifically highlighting the role of fluorinated indoles and nitrile groups. The guide's purpose is to offer a complete overview of this compound synthesis and characterization, laying a robust foundation for the technical details ahead.

Refining the Synthesis

Now, I'm deep into the synthesis section, breaking it down into a multi-step process. First, it starts with the creation of the 6-fluoroindole starting material, briefly mentioning methods like Fischer and Leimgruber-Batcho. Next, I'm focusing on synthesizing 6-fluorogramine via a Mannich reaction, which is a crucial step to reach the nitrile product. I'll outline the reagents, conditions, and solvents. After that, the final step involves converting the intermediate to this compound using a cyanide source and specifying the experimental protocol. Finally, I'll consider purification options.

Refining Characterization Details

I am now focusing on the characterization section. I'll describe the spectroscopic techniques, starting with NMR. I'll outline the anticipated spectra, including aromatic and pyrrole proton signals, and the characteristic nitrile carbon signal in ¹³C NMR. Next, I plan to discuss IR spectroscopy and outline how it will confirm the presence of the nitrile group and the absence of any remaining starting materials.

Planning Characterization Techniques

I am now formulating a comprehensive characterization section, outlining spectroscopic and chromatographic techniques. I'll start with NMR, detailing anticipated spectra, including aromatic, pyrrole proton signals, and the characteristic nitrile carbon. Then, I'll move on to IR, confirming the nitrile group and any residual starting material. I'll also incorporate mass spectrometry for molecular weight confirmation. I plan to use HPLC for purity assessment and melting point for further confirmation. Finally, I will create a data table summarizing expected results.

Developing a Detailed Protocol

I'm now formulating detailed, step-by-step experimental protocols for the synthesis. I'm focusing on the two main steps: the synthesis of 6-fluorogramine and its conversion to this compound. These steps will include specific reagent quantities based on molar ratios, and I'm incorporating reaction times, temperatures, and purification methods.

Structuring the Guide

I'm now structuring the guide to comprehensively detail the synthesis and characterization of this compound. This will involve an introduction to set the context, followed by a multi-step synthesis section, detailed characterization techniques, and finally, concluding remarks with references.

An In-depth Technical Guide to 6-Fluoro-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a fluorine atom onto the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1] These favorable characteristics have made fluorinated indoles, such as 6-fluoroindole, valuable building blocks in the synthesis of novel therapeutic agents. 6-Fluoro-1H-indole-3-carbonitrile, as a derivative, is poised to be a valuable intermediate for creating new chemical entities with potential applications in oncology, neurology, and infectious diseases.

Physicochemical Properties

While experimental data for this compound is not available, its properties can be predicted based on its constituent parts: the 6-fluoroindole core and the 3-carbonitrile functional group.

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₅FN₂ | Based on the chemical structure |

| Molecular Weight | 160.15 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar indole derivatives |

| Melting Point | >150 °C | Indole-3-carbonitrile has a melting point of 176-179 °C. The fluorine substituent is not expected to drastically lower this. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. | Common for indole derivatives. |

| LogP | ~2.2 | Estimated based on the lipophilicity of the indole ring and the polar nitrile group. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the dehydration of the corresponding aldoxime, which can be prepared from the commercially available 6-fluoroindole-3-carboxaldehyde. This multi-step synthesis is a common method for preparing aromatic nitriles from aldehydes.[2]

Experimental Protocol:

Step 1: Synthesis of 6-Fluoro-1H-indole-3-carboxaldehyde oxime

-

To a solution of 6-fluoro-1H-indole-3-carboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 6-fluoro-1H-indole-3-carboxaldehyde oxime.

Step 2: Synthesis of this compound

-

In a round-bottom flask, combine 6-fluoro-1H-indole-3-carboxaldehyde oxime (1.0 eq) with a dehydrating agent such as acetic anhydride (3.0 eq).

-

Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Stir vigorously until a solid precipitate forms.

-

Filter the solid, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram:

Caption: Synthetic pathway to this compound.

Potential Applications in Drug Discovery

The 6-fluoroindole moiety is a key component in various biologically active molecules. The introduction of a 3-carbonitrile group provides a versatile handle for further chemical modifications, making this compound a promising starting material for the synthesis of novel drug candidates.

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival. The 6-fluoroindole scaffold, in particular, has been utilized in the development of kinase inhibitors.

-

Antimicrobial Agents: The indole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties. The fluorine atom can enhance the antimicrobial potency of these compounds.

-

Neurological Disorders: The structural similarity of indole to the neurotransmitter serotonin has led to the development of numerous indole-based drugs for treating neurological and psychiatric disorders. 6-Fluoroindole has been used in the preparation of potent selective serotonin reuptake inhibitors (SSRIs).

Illustrative Signaling Pathway Involvement:

Caption: Potential therapeutic targets for 6-fluoroindole-based compounds.

Suppliers of Key Precursors

| Precursor | CAS Number | Potential Suppliers |

| 6-Fluoroindole | 399-51-9 | Sigma-Aldrich, Georganics |

| 6-Fluoro-1H-indole-3-carboxaldehyde | 2795-41-7 | PubChem lists several suppliers |

| 6-Fluoro-1H-indole-3-carboxylic acid | 23077-44-3 | Bide Pharmatech Ltd., Watson Biotechnology Co., Ltd. |

Safety and Handling

Indole derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) of the specific precursors being used.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available precursors is straightforward, and its potential for derivatization into novel therapeutic agents is significant. This guide provides the foundational knowledge for researchers to synthesize and utilize this compound in their drug development programs.

References

-

PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Al-Zahrani, M., & El-Senduny, F. F. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2829.

-

Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]

- Kumar, R., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Tuberculosis, 133, 102172.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Retrieved from [Link]

- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-3-carbonitrile, 7-amino-4-fluoro-. Retrieved from [Link]

-

Georganics. (n.d.). Indole derivatives. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(33), 6041-6045.

Sources

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Guide to Unlocking Potent Biological Activity

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] Its inherent biological activity is significantly amplified through strategic chemical modifications, among which fluorination has emerged as a powerful tool.[2] The introduction of fluorine atoms into the indole scaffold can profoundly alter the physicochemical and pharmacokinetic properties of the parent molecule, leading to enhanced potency, metabolic stability, and target selectivity.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of fluorinated indole scaffolds, offering insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind fluorination, explore key therapeutic areas where these compounds have shown promise—namely in oncology, infectious diseases, and neurology—and provide detailed experimental protocols for their synthesis and biological evaluation.

The Power of Fluorine in Drug Design: Why Modify the Indole Scaffold?

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry, with fluorinated compounds accounting for a significant portion of approved pharmaceuticals.[2][6] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are key to its utility.[3] When introduced into an indole scaffold, these properties can manifest in several beneficial ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation.[3] This can increase the in vivo half-life of a drug, leading to improved bioavailability.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][7] This is particularly relevant for drugs targeting the central nervous system.

-

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.[5]

-

Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with target proteins, such as through the formation of hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.[8]

The following diagram illustrates the key physicochemical effects of incorporating fluorine into a molecule.

Caption: Key Physicochemical Consequences of Fluorination.

Anticancer Activity of Fluorinated Indole Scaffolds

The indole scaffold is a privileged structure in the development of anticancer agents.[9][10] Fluorination of this scaffold has led to the discovery of potent compounds with diverse mechanisms of action.

Mechanisms of Action

Fluorinated indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain fluorinated indoles can bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Kinase Inhibition: Many fluorinated indoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).[11] For example, sunitinib, a fluorinated indole derivative, is a multi-targeted RTK inhibitor.[12]

-

Induction of Apoptosis: Fluorinated indoles can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins and increasing the production of reactive oxygen species (ROS).[9]

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a fluorinated indole derivative.

Caption: General Synthetic Pathway to a Fluorinated Indole.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. The unique properties of fluorine allow for the fine-tuning of the physicochemical and pharmacokinetic profiles of indole-based compounds, leading to enhanced biological activity across a range of therapeutic areas. The anticancer, antimicrobial, and neuroprotective effects of fluorinated indoles are particularly noteworthy, and ongoing research continues to uncover novel mechanisms of action and structure-activity relationships.

As our understanding of the intricate roles of fluorinated indoles in biological systems deepens, and as synthetic methodologies for their preparation become more sophisticated, we can anticipate the development of a new generation of highly effective and targeted drugs based on this privileged scaffold. The experimental protocols and insights provided in this guide are intended to empower researchers in their efforts to unlock the full therapeutic potential of fluorinated indole derivatives.

References

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved from [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.

- Al-Hussain, S. A., et al. (2018). Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. Medicinal Chemistry Research, 27(4), 1151-1161.

- Müller, C. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1981-1994.

- Brown, D. G., & Wobst, P. (2021). A decade of fluorine in medicinal chemistry: 2011-2020. Journal of Medicinal Chemistry, 64(15), 10897-10947.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The basics of assay development for high-throughput screening. SLAS Discovery, 19(3), 296-307.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization.

- Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ChemistrySelect, 4(12), 3465-3486.

- Piscitelli, F., et al. (2010). 4-Fluoro-7-azaindole derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6299-6302.

- Development of a new class of chiral thiourea catalysts that feature a reactivity-enhancing pyridine group and a fluxional substituent that impacts selectivity. (2026). Organic Letters.

- Abbas, S. Y., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(38), 27365-27420.

- Rungrotmongkol, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31693-31706.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2277.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2021). European Journal of Medicinal Chemistry, 223, 113645.

- Synthesis of Fluorinated Indoles as RNA Analogues. (2007). Nucleosides, Nucleotides and Nucleic Acids, 26(8-9), 869-871.

- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025).

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Rungrotmongkol, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31693-31706.

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry, 63(19), 11123-11142.

-

Indole: A Promising Scaffold For Biological Activity. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

- Li, J., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, e03388-24.

- Demurtas, M., et al. (2019). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. Molecules, 24(12), 2289.

-

Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Singh, R. P., & Sharma, A. (2017). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 24(32), 3545-3563.

-

Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

- [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. (2000). Annales Pharmaceutiques Françaises, 58(3), 199-208.

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved from [Link]

- Li, J., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, e03388-24.

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (n.d.). Hindawi. Retrieved from [Link]

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5670.

-

Structure of fluorinated-indole derivatives 34a–d. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Fluorinated Indoles in Pharmaceutical Synthesis. (2025). Chem-Space. Retrieved from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Retrieved from [Link]

-

Indole Derivatives as Neuroprotectants. (n.d.). PubMed. Retrieved from [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). MDPI. Retrieved from [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (n.d.). PubMed. Retrieved from [Link]

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). Molecules, 29(1), 198.

- Development of new indole-derived neuroprotective agents. (2011). Bioorganic & Medicinal Chemistry, 19(10), 3167-3175.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry, 57(11), 4867-4878.

Sources

- 1. atcc.org [atcc.org]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. protocols.io [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Synthesis of fluorinated indoles as RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to 6-Fluoro-1H-indole-3-carbonitrile

This in-depth technical guide provides a comprehensive overview of 6-Fluoro-1H-indole-3-carbonitrile, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its historical context, delve into established and theoretical synthetic pathways, provide detailed experimental protocols, and present a thorough characterization of this versatile molecule.

Introduction and Significance

This compound is a specialized organic molecule that has gained prominence as a valuable building block in the synthesis of complex pharmaceutical agents. The strategic incorporation of a fluorine atom at the 6-position of the indole ring dramatically influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This makes it a highly sought-after intermediate in the design of novel therapeutics. The nitrile group at the 3-position serves as a versatile chemical handle, readily convertible into a variety of other functional groups, further expanding its synthetic utility.

The indole scaffold itself is a ubiquitous feature in a vast array of natural products and pharmaceuticals. The addition of fluorine, a bioisostere for hydrogen with unique electronic properties, often imparts enhanced lipophilicity and metabolic resistance to drug candidates, making fluorinated indoles particularly attractive in medicinal chemistry.

Historical Context and Discovery

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is a logical progression in the field of medicinal chemistry. The synthesis and exploration of fluorinated organic compounds gained significant momentum in the mid-20th century. The importance of the indole nucleus in biologically active molecules was already well-established.

It is highly probable that this compound was first synthesized as part of broader investigations into the structure-activity relationships of fluorinated indole derivatives. The synthetic strategies to access this compound are based on well-established and classical organic reactions, suggesting its preparation would have been a feasible endeavor for synthetic chemists exploring this chemical space. The development of synthetic routes to its precursors, such as 6-fluoroindole, was a critical step.

Synthetic Methodologies

The synthesis of this compound can be approached through several logical and field-proven synthetic routes. A common and efficient strategy involves a two-step process starting from the commercially available 6-fluoroindole.

Vilsmeier-Haack Formylation of 6-Fluoroindole

The first step is the introduction of a formyl group at the electron-rich 3-position of the indole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Caption: Vilsmeier-Haack formylation of 6-fluoroindole.

Conversion of Aldehyde to Nitrile

The second step involves the conversion of the 6-fluoro-1H-indole-3-carboxaldehyde to the corresponding nitrile. A common and effective method for this transformation is through the dehydration of an intermediate aldoxime. The aldehyde is first reacted with hydroxylamine to form the oxime, which is then dehydrated using a variety of reagents to yield the nitrile.

Caption: Conversion of aldehyde to nitrile via an oxime intermediate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Synthesis of 6-Fluoro-1H-indole-3-carboxaldehyde

Materials:

-

6-Fluoroindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 6-fluoroindole (1.0 eq) in anhydrous DMF (5.0 eq) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 6-fluoro-1H-indole-3-carboxaldehyde as a solid.

Synthesis of this compound

Materials:

-

6-Fluoro-1H-indole-3-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 6-fluoro-1H-indole-3-carboxaldehyde (1.0 eq) in pyridine (10 volumes), add hydroxylamine hydrochloride (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the oxime by TLC.

-

Cool the reaction mixture to 0 °C and add acetic anhydride (3.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Characterization and Physicochemical Properties

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data.

| Property | Data |

| Molecular Formula | C₉H₅FN₂ |

| Molecular Weight | 160.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.2 (s, 1H, NH), ~8.3 (s, 1H, H-2), ~7.8 (dd, 1H, H-4), ~7.4 (dd, 1H, H-7), ~7.1 (ddd, 1H, H-5). Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160 (d, C-F), ~137 (C-7a), ~125 (C-2), ~122 (d, C-4), ~118 (CN), ~112 (d, C-5), ~100 (d, C-7), ~90 (C-3). Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other carbons may also show smaller couplings to fluorine. |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2220-2240 (C≡N stretch), ~1600-1450 (C=C aromatic stretch), ~1200-1300 (C-F stretch). |

| Mass Spectrometry (EI) | m/z (%): 160 (M⁺, 100). |

Applications in Research and Drug Development

This compound is a versatile intermediate with numerous applications in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: It serves as a key starting material for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and central nervous system agents. The fluorine atom can enhance the binding affinity and metabolic stability of the final drug candidates.[1]

-

Organic Synthesis: The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, amines, and tetrazoles, providing access to a diverse array of substituted indole derivatives.

-

Materials Science: Fluorinated organic molecules are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties and enhanced stability.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemistry. Its synthesis, rooted in classical organic reactions, provides a reliable pathway to a highly functionalized and valuable building block. The unique combination of the indole scaffold, a fluorine substituent, and a versatile nitrile handle ensures its continued importance in the quest for novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

There are no specific references available for the first synthesis of this compound. The synthetic methodologies described are based on well-established organic chemistry principles.

-

General Indole Synthesis and Functionalization: Comprehensive Organic Name Reactions and Reagents, by Zerong Wang, Wiley, 2010. URL: [Link]

-

Vilsmeier-Haack Reaction: Organic Syntheses, Coll. Vol. 4, p.915 (1963); Vol. 35, p.101 (1955). URL: [Link]

-

Applications of Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, 2019, 62 (13), pp 5925–5953. URL: [Link]

-

Conversion of Aldehydes to Nitriles: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition, by Richard C. Larock, Wiley-VCH, 1999. URL: [Link]

-

Spectroscopic Data of Organic Compounds: Spectrometric Identification of Organic Compounds, 8th Edition, by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce, Wiley, 2014. URL: [Link]

Sources

Structure-activity relationship of 6-fluoroindole derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Fluoroindole Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to a multitude of pharmaceuticals.[1] Its inherent versatility allows for functionalization at multiple positions, providing a rich canvas for the design of novel therapeutic agents. The strategic introduction of a fluorine atom into this privileged scaffold can dramatically enhance a molecule's pharmacological profile.[2] Specifically, placing a fluorine atom at the 6-position of the indole ring often improves metabolic stability, binding affinity to target proteins, and lipophilicity, which can facilitate passage across the blood-brain barrier.[3][4][5]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-fluoroindole derivatives. We will delve into the synthetic strategies employed to create these molecules, analyze how structural modifications influence their activity across various therapeutic areas—including oncology, infectious diseases, and neuroscience—and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 6-fluoroindole scaffold in their research endeavors.[6]

Synthetic Strategies: Building the 6-Fluoroindole Core and Its Analogs

The successful exploration of the SAR of 6-fluoroindole derivatives is contingent on robust and flexible synthetic methodologies. The choice of a synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several classical indole syntheses have been adapted for the preparation of the 6-fluoroindole core, each with its own advantages and potential challenges.

Core Synthesis Methodologies

-

Fischer Indole Synthesis : This classic method involves the reaction of 4-fluorophenylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.[7] While widely applicable, the harsh acidic conditions can be incompatible with sensitive functional groups.

-

Leimgruber-Batcho Indole Synthesis : This two-step process begins with the formation of an enamine from a 2-nitro-4-fluorotoluene derivative, followed by reductive cyclization.[7] A key advantage of this method is its milder reaction conditions. However, over-reduction of the enamine intermediate can lead to the formation of a polar 2-aminophenylethylamine byproduct. Careful control of the reducing agent (e.g., Raney nickel, iron in acetic acid) and reaction conditions is crucial to maximize the yield of the desired indole.[7]

-

Bischler-Möhlau Indole Synthesis : This synthesis can be prone to low yields and the formation of tar-like byproducts due to the harsh conditions typically required.[7] Optimization strategies include lowering the reaction temperature or employing microwave irradiation to achieve milder conditions and improve yields.[7]

Functionalization of the 6-Fluoroindole Scaffold

Once the core is synthesized, further diversification is achieved by targeting specific positions on the indole ring:

-

N1-Substitution : The indole nitrogen can be readily alkylated or acylated under basic conditions.

-

C3-Substitution : The C3 position is nucleophilic and susceptible to electrophilic substitution. The Mannich reaction, for instance, can introduce an aminomethyl group, which serves as a versatile handle for further modifications, such as the synthesis of 6-fluoroindole-3-acetonitrile.[8]

-

C7-Substitution : Functionalization at the C7 position often requires more elaborate strategies, such as directed ortho-metalation, starting from a suitably protected 6-fluoroindole or by using a pre-functionalized aniline derivative in the initial cyclization.[9][10]

Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole

This protocol provides a generalized procedure for a common and reliable method for synthesizing the 6-fluoroindole core.

Objective: To synthesize 6-fluoroindole from 4-fluoro-2-nitrotoluene.

Step 1: Enamine Formation

-

To a solution of 4-fluoro-2-nitrotoluene in a suitable solvent (e.g., dimethylformamide), add one equivalent of a strong base (e.g., sodium methoxide).

-

Add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from Step 1 in a solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common choice is Raney nickel under a hydrogen atmosphere, or alternatively, iron powder in acetic acid.[7]

-

Heat the reaction mixture to facilitate the reduction of the nitro group and subsequent cyclization. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter off the catalyst (if applicable).

-

Perform an aqueous work-up, which may include an acidic wash to remove any basic byproducts.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the crude 6-fluoroindole by column chromatography on silica gel or by crystallization to obtain the final product.

Logical Workflow for 6-Fluoroindole Synthesis

Caption: Workflow for the synthesis of 6-fluoroindole derivatives.

Structure-Activity Relationship (SAR) Analysis

The introduction of a fluorine atom at the C6 position serves as a critical anchor point for SAR studies. This modification alters the electronic landscape of the indole ring, influencing how substitutions at other positions affect biological activity.

Anticancer Activity

6-Fluoroindole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[3]

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11] Several 6-fluoroindole-based compounds have been developed as potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The indole scaffold acts as a bioisostere for the purine ring of ATP, enabling competitive binding to the kinase active site.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and disrupting their function is a validated anticancer strategy.[3] A notable example is the indole-chalcone derivative (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which targets the colchicine binding site of tubulin.[12] A study exploring the SAR of this series against oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells revealed several key insights.[12]

Key SAR findings for Indole-Chalcone Analogs: [12]

-

Trimethoxy Group : The 3,4,5-trimethoxyphenyl ring is crucial for high potency.

-

α-Methyl Group : The methyl group on the prop-2-en-1-one linker is important for activity.

-

Indole Substitution :

-

Halogenation at the C5 or C6 position of the indole ring (e.g., 5-fluoro, 6-fluoro, 5-chloro) results in highly potent compounds with GI50 values in the low nanomolar range.

-

Methyl substitution at the C7 position also yields high activity.

-

| Compound | Indole Substitution | GI50 vs. HCT-116/L (nM) |

| 14 | 5-Fluoro | 7 |

| 15 (FC116) | 6-Fluoro | 6 |

| 16 | 5-Chloro | 17 |

| 13 | 7-Methyl | 16 |

| 10 | 4-Methyl | 141 |

| Data sourced from a study on metastatic colorectal cancers.[12] |

Generic Kinase Signaling Pathway

Caption: Inhibition of a generic kinase signaling pathway.

Antimicrobial Activity

Halogenation of the indole scaffold is a known strategy for enhancing antimicrobial properties.[13] 6-Fluoroindole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[14]

A comparative analysis between 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis revealed a significant difference in potency. 5-Fluoroindole exhibited substantially greater activity, with a Minimum Inhibitory Concentration (MIC) over 15 times lower than that of 6-fluoroindole, highlighting the critical influence of the fluorine atom's position.[15] However, the 6-fluoroindole scaffold remains a valuable starting point for developing broad-spectrum antimicrobial agents through further derivatization.[16][17]

| Compound | Organism | Assay | MIC (µM) |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | 4.7 |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | 74.0 |

| Data from a comparative analysis of fluoroindoles.[15] |

Neuroactive Properties

The physicochemical properties imparted by the 6-fluoro substituent make these derivatives attractive candidates for CNS-active agents.[5] They have been explored as ligands for serotonin receptors and as potential treatments for neurodegenerative diseases.[1][15][18]

The 6-fluoroindole core is used as a building block for potent selective serotonin reuptake inhibitors (SSRIs). The fluorine atom can enhance binding affinity to the serotonin transporter (SERT) and improve the pharmacokinetic profile, allowing for better brain penetration.

Generalized Serotonin Receptor Signaling

Caption: Generalized serotonin receptor signaling pathway.

Key Experimental Protocols

The validation of SAR hypotheses relies on standardized and reproducible biological assays. Below are protocols for fundamental in vitro evaluations.

Protocol: Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay - REMA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacteria like M. tuberculosis.[15]

Objective: To determine the lowest concentration of a 6-fluoroindole derivative that inhibits microbial growth.

-

Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate culture medium.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plates under conditions suitable for the growth of the microorganism (e.g., 37°C for a specified period).

-

Addition of Resazurin: Prepare a sterile solution of resazurin dye and add it to each well.

-

Second Incubation: Incubate the plates for an additional period to allow for color development.

-

Data Analysis: Assess the color change in the wells. Viable, respiring microorganisms will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest compound concentration where no color change (i.e., wells remain blue) is observed.

Protocol: Anticancer Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a 6-fluoroindole derivative that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

Workflow for In Vitro Biological Evaluation

Caption: General workflow for in vitro biological assays.

Conclusion and Future Perspectives

The 6-fluoroindole scaffold is a versatile and powerful platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that the strategic placement of a fluorine atom at the C6 position, combined with systematic modifications at other sites on the indole ring, can yield highly potent and selective molecules. The insights gained from SAR studies on anticancer, antimicrobial, and neuroactive derivatives underscore the importance of this scaffold.

Future research will likely focus on several key areas:

-

Exploring New Biological Targets: Expanding the application of 6-fluoroindole derivatives to other target classes.

-

Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets involved in complex diseases like Alzheimer's or cancer.

-

Advanced Synthetic Methods: Developing more efficient and greener synthetic routes to access novel and complex 6-fluoroindole analogs.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of 6-fluoroindole derivatives can be realized, paving the way for the next generation of innovative medicines.

References

- A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. (n.d.). Benchchem.

-

McKittrick, B., et al. (1991). ChemInform Abstract: Synthetic Entries to 6‐Fluoro‐7‐substituted Indole Derivatives. ChemInform, 22(19). [Link]

- Avoiding side reactions in 6-Fluoroindole synthesis. (n.d.). Benchchem.

-

Mckittrick, B., et al. (1990). Synthetic entries to 6‐fluoro‐7‐substituted indole derivatives. Journal of Heterocyclic Chemistry, 27(7), 2151–2163. [Link]

- 6-Fluoroindole: A Versatile Scaffold for Bioactive Molecules. (n.d.). Benchchem.

- Faleye, A. C., et al. (2024). Effects of 6-fluoroindole, 7-methylindole, and indole on the... ResearchGate.

- 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. (2024).

- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile. (2009). Google Patents.

- 6-Fluoroindole 98 399-51-9. (n.d.). Sigma-Aldrich.

- 6-Fluoroindole 98 399-51-9. (n.d.). Sigma-Aldrich.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).

- El-Sayed, N. S. (n.d.). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases.

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-cancer agents in medicinal chemistry.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.).

-

In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). Chemotherapy, 62(4), 256-263. [Link]

- 6-Fluoroindole. (n.d.). Chem-Impex.

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Molecules, 28(14), 5556. [Link]

- A Researcher's Guide to Validating the Structure of Novel 6-Fluoroindole Derivatives. (n.d.). Benchchem.

- Koreela, L. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 9. Sci-Hub. ChemInform Abstract: Synthetic Entries to 6‐Fluoro‐7‐substituted Indole Derivatives. / ChemInform, 1991 [sci-hub.box]

- 10. Sci-Hub. Synthetic entries to 6‐fluoro‐7‐substituted indole derivatives / Journal of Heterocyclic Chemistry, 1990 [sci-hub.st]

- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. turkjps.org [turkjps.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 17. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6-Fluoro-1H-indole-3-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1H-indole-3-carbonitrile

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical data with practical, field-proven insights into its analysis and application. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Introduction: The Strategic Importance of a Fluorinated Indole

This compound belongs to the indole family, a privileged scaffold in countless biologically active compounds. The strategic placement of a fluorine atom at the 6-position and a carbonitrile group at the 3-position imparts unique electronic properties that are highly valuable in drug design. The parent 6-fluoroindole scaffold is a crucial reactant in the synthesis of various therapeutic agents, including antibacterial, antifungal, and potential anticancer immunomodulators. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and modulate the pKa of the indole N-H, influencing binding interactions with biological targets. The nitrile group serves as a versatile chemical handle for further synthetic transformations and can act as a hydrogen bond acceptor.

This guide will elucidate the fundamental properties of this molecule, detail the analytical methodologies for its characterization, and discuss its potential applications.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The data presented below combines information from closely related analogs and computational predictions to provide a robust profile.

Molecular Structure and Identifiers

The molecular structure consists of a bicyclic indole ring system, with a fluorine atom substituted at position 6 of the benzene ring and a nitrile functional group at position 3 of the pyrrole ring.

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key computed and predicted properties. Direct experimental values for this specific compound are not widely published; therefore, data from close structural analogs and computational models are used to provide reliable estimates.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₅FN₂ | (Calculated) |

| Molecular Weight | 160.15 g/mol | (Calculated) |

| CAS Number | 316344-32-0 | (From supplier data) |

| Appearance | Off-white to light yellow solid | (Predicted, based on analog[1]) |

| Melting Point | 194-196 °C | (Predicted, based on analog[1]) |

| Boiling Point | ~335 °C | (Predicted, based on analog[1]) |

| XLogP | 2.18 | (Computed, based on analog[2]) |

| Topological Polar Surface Area (TPSA) | 39.58 Ų | (Computed, based on analog[2]) |

| Hydrogen Bond Donors | 1 | (Computed, based on analog[2]) |

| Hydrogen Bond Acceptors | 1 (Nitrile N) | (Computed, based on analog[2]) |

| Rotatable Bonds | 0 | (Computed, based on analog[2]) |

Section 2: Analytical Characterization and Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. This section details the standard protocols and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its covalent framework.

Expertise in Action: The choice to run ¹⁹F NMR is critical. It not only confirms the presence and chemical environment of the fluorine atom but also provides valuable information through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, which are instrumental in assigning signals in the other spectra unambiguously.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of indole derivatives and will clearly show the N-H proton signal.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Expected Signals: Look for distinct signals in the aromatic region (7.0-8.5 ppm), a singlet or broadened singlet for the indole N-H proton (often >10 ppm in DMSO-d₆), and a singlet for the proton at the C2 position. The aromatic signals will exhibit splitting patterns (coupling) from adjacent protons and long-range coupling from the fluorine atom.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-